molecular formula C9H6N4 B1267216 5-Azidoquinoline CAS No. 20377-01-9

5-Azidoquinoline

Cat. No. B1267216
CAS RN: 20377-01-9
M. Wt: 170.17 g/mol
InChI Key: SLDBUWKWILPLJF-UHFFFAOYSA-N
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Description

5-Azidoquinoline is a heterocyclic compound that has been used in a variety of scientific research applications. It is a powerful tool for studying the biochemical and physiological properties of cells and organisms, as well as for developing new treatments for diseases and conditions. This compound has been used in numerous laboratory experiments and has been the subject of numerous scientific studies.

Scientific Research Applications

Labeling Acetylcholine Receptor Subunits

  • Selective Labeling of Acetylcholine Receptor: A study by Oswald and Changeux (1981) utilized a radioactive photoaffinity derivative of the local anesthetic trimethisoquin, specifically 5-azido[3H]trimethisoquin, to label the acetylcholine receptor from Torpedo marmorata electric organ. This labeling selectively targeted the delta subunit of the receptor, demonstrating the affinity of 5-azidoquinoline derivatives for specific receptor subunits (Oswald & Changeux, 1981).

Photochemistry of Azidoquinoline Derivatives

  • Photochemistry of 4-Azidoquinoline 1-Oxide: Sallans and Poole (2011) investigated the primary product of the photolysis of 4-azidoquinoline 1-oxide. They confirmed that the primary product formed at 355 nm is consistent with the photochemistry of the pyridine analogue, providing insights into the photochemical behavior of azidoquinoline derivatives (Sallans & Poole, 2011).

Anti-Corrosion Properties

  • Anti-Corrosion Performance in Acidic Medium: Douche et al. (2020) explored the anti-corrosion potential of 8-hydroxyquinoline derivatives, including this compound derivatives, for mild steel in hydrochloric acid. Their studies revealed significant inhibition effects, indicating the usefulness of these compounds in anti-corrosion applications (Douche et al., 2020).

Molecular Docking and Potentiometric Studies

  • Molecular Docking of Azo Quinoline Compounds: Shoair et al. (2016) conducted molecular docking to predict the binding of azo compounds, including azoquinolines, with breast cancer receptors. This study highlights the potential of this compound derivatives in cancer research and their interactions with biological receptors (Shoair et al., 2016).

Inhibitors of Human Blood Platelet Aggregation

  • Synthesis and Testing of Azidoquinoline Derivatives: Malle et al. (1990) synthesized and tested various azidoquinoline derivatives for their ability to inhibit human platelet aggregation. The study underscores the potential medical applications of these derivatives in controlling blood clotting processes (Malle et al., 1990).

DNA Methyltransferase Inhibitor Research

  • DNA Methyltransferase Inhibition and Cancer Prevention: Tang et al. (2009) examined the effects of a DNA methyltransferase inhibitor in conjunction with 5-Aza-2′-deoxycytidine, highlighting the utility of azidoquinoline derivatives in oral cavity carcinogenesis research (Tang et al., 2009).

Topoisomerase Inhibition and Antiproliferative Properties

  • Antiproliferative Activity of Azidoquinoline Derivatives: El-Sheref et al. (2022) synthesized a novel series of amidines from azidoquinolinones, showing potent antiproliferative activity against cancer cell lines. This study indicates the potential of azidoquinolines in cancer therapy (El-Sheref et al., 2022).

Safety and Hazards

The safety data sheet for a similar compound, 8-Aminoquinoline, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes serious eye irritation, skin irritation, may cause respiratory irritation, is suspected of causing genetic defects, and is harmful if swallowed, in contact with skin or if inhaled .

Future Directions

5-Azidoquinoline is a promising molecule in scientific research due to its diverse physical and chemical properties, biological activities, and its potential applications in various fields. Future research could focus on exploring its potential applications in various fields, understanding its mechanism of action, and developing safer and more efficient synthesis methods .

properties

IUPAC Name

5-azidoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c10-13-12-9-5-1-4-8-7(9)3-2-6-11-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDBUWKWILPLJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174303
Record name Quinoline, 5-azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20377-01-9
Record name Quinoline, 5-azido-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020377019
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 5-azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the reported synthesis of the pyrido[2,3,4-kl]acridine ring system using 5-azidoquinoline derivatives?

A1: The research by Kelly et al. [] presents a novel and concise synthetic route to the pyrido[2,3,4-kl]acridine ring system, a key structural motif found in various pyridoacridine alkaloids with marine origins. This method utilizes readily available quinoline precursors and involves two crucial steps:

    Q2: Why is the synthesis of azidoquinoline derivatives, particularly this compound, important in this context?

    A2: Azidoquinolines, specifically this compound, serve as crucial precursors in the synthesis of the pyrido[2,3,4-kl]acridine ring system []. While the provided abstracts don't detail the exact procedure for synthesizing this compound, they highlight the importance of azidoquinoline chemistry. Further investigation into publications by Zoltewicz et al. [] could reveal specific synthetic routes and modifications for obtaining this compound and its derivatives.

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